6-chloro-2-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)-4H-chromene-4-thione
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Overview
Description
6-chloro-2-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)-4H-chromene-4-thione is a useful research compound. Its molecular formula is C17H10Cl2O3S and its molecular weight is 365.22. The purity is usually 95%.
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Scientific Research Applications
Photo-reorganization and Synthesis
Green Synthesis of Angular Pentacyclics : A study by Dalal et al. (2017) reported the photo-reorganization of similar compounds leading to the formation of angular pentacyclic compounds. This represents a method for synthesizing benzothiophene fused xanthenone derivatives in a single step without specific and toxic reagents (Dalal, Khanna, Kumar, & Kamboj, 2017).
Coordination Chemistry with Metals : Ardizzoia, Brenna, and Therrien (2010) explored the coordination chemistry of a similar compound with zinc and mercury. The study highlighted the versatility of the compound in providing different environments to the metal center (Ardizzoia, Brenna, & Therrien, 2010).
Construction of Novel Heterocyclic Systems : Ibrahim et al. (2022) utilized a related compound as a synthetic intermediate to construct a variety of heterocyclic systems linked to chromene. This study also involved antimicrobial and anticancer evaluations (Ibrahim, Al-Harbi, Allehyani, Alqurashi, & Alqarni, 2022).
Isocyanide-based Synthesis : Shaabani et al. (2009) discussed the synthesis of highly functionalized bis(4H-chromene) and 4H-benzo[g]chromene derivatives via an isocyanide-based reaction. These compounds have a broad spectrum of biological activity (Shaabani, Ghadari, Sarvary, & Rezayan, 2009).
Analytical and Chemical Properties
Spectrophotometric Determination : Bishnoi, Dass, and Sharma (2004) used a related compound for the spectrophotometric determination of molybdenum. The method demonstrated simplicity, selectivity, precision, and rapidity (Bishnoi, Dass, & Sharma, 2004).
Nucleophilic Reactivity : Ali, Assiri, Ibrahim, and Yahia (2020) synthesized a novel compound from a related chromen-6-yl compound and investigated its chemical reactivity with various nucleophiles (Ali, Assiri, Ibrahim, & Yahia, 2020).
Synthesis and X-Ray Diffraction Data : Macías et al. (2011) conducted a study on the synthesis and X-ray diffraction of related compounds, providing valuable data for structural analysis (Macías, Henao, Acosta, & Palma, 2011).
Photochemical Studies : Kamboj et al. (2009) described the photochemical behavior of similar chromenones, leading to the formation of novel angular tetracyclic photoproducts. This study adds to the understanding of the photochemical properties of these compounds (Kamboj, Berar, Berar, Thakur, Arora, & Gupta, 2009).
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals provided for early discovery researchers .
Mode of Action
Compounds with similar structures have been shown to interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence the cyclo-oxygenase pathways, which are involved in the biosynthesis of prostaglandins . These pathways play a crucial role in inflammation and pain .
Result of Action
Related compounds have shown significant anti-inflammatory and analgesic activities .
Properties
IUPAC Name |
6-chloro-2-(6-chloro-4H-1,3-benzodioxin-8-yl)chromene-4-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2O3S/c18-10-1-2-14-12(4-10)16(23)6-15(22-14)13-5-11(19)3-9-7-20-8-21-17(9)13/h1-6H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOGDEBYBSFPCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Cl)C3=CC(=S)C4=C(O3)C=CC(=C4)Cl)OCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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